molecular formula C10H10F3N3 B1483151 2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile CAS No. 2098078-71-6

2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile

Cat. No. B1483151
CAS RN: 2098078-71-6
M. Wt: 229.2 g/mol
InChI Key: ZSSOVHCVXZWOAZ-UHFFFAOYSA-N
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Description

The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms. It also has a trifluoromethyl group (-CF3) and a cyclopropylmethyl group attached to it .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction of a 1,3-diketone with hydrazine. The trifluoromethyl group could potentially be introduced through a nucleophilic substitution or addition reaction .


Molecular Structure Analysis

The trifluoromethyl group is electron-withdrawing, which could impact the reactivity of the compound. The cyclopropylmethyl group could add steric bulk .


Chemical Reactions Analysis

The compound could potentially undergo reactions at the pyrazole ring, such as electrophilic aromatic substitution. The trifluoromethyl group might also be susceptible to reactions, such as nucleophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors like its exact structure, including the positions of the substituents on the pyrazole ring .

Advantages and Limitations for Lab Experiments

2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile is a versatile building block for the synthesis of heterocycles, such as pyrazoles, triazoles, and tetrazoles. It is relatively easy to synthesize and can be isolated by recrystallization. However, it is not a very stable compound and is susceptible to hydrolysis and oxidation.

Future Directions

The potential applications of 2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile in the synthesis of biologically active compounds and other organic compounds are still being explored. Possible future directions include the synthesis of new compounds with potential applications in the pharmaceutical and agrochemical industries, as well as the development of new synthetic methods for the synthesis of this compound. Additionally, further research is needed to understand the biochemical and physiological effects of this compound and its potential applications in medicine.

Scientific Research Applications

2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile has been used as a key intermediate in the synthesis of a number of biologically active compounds, such as the anticonvulsant drug phenytoin, the anti-inflammatory drug ibuprofen, and the antifungal drug fluconazole. It has also been used in the synthesis of a variety of other organic compounds, including some with potential applications in the pharmaceutical and agrochemical industries.

Safety and Hazards

Without specific information on this compound, it’s difficult to predict its safety and hazards. As with any chemical, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

2-[1-(cyclopropylmethyl)-3-(trifluoromethyl)pyrazol-4-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N3/c11-10(12,13)9-8(3-4-14)6-16(15-9)5-7-1-2-7/h6-7H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSSOVHCVXZWOAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=C(C(=N2)C(F)(F)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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